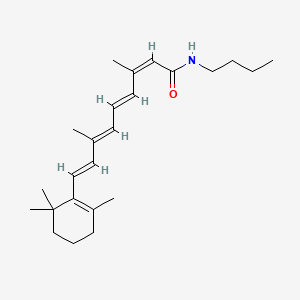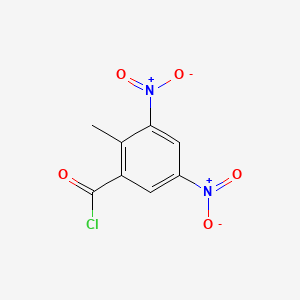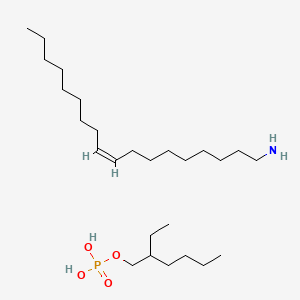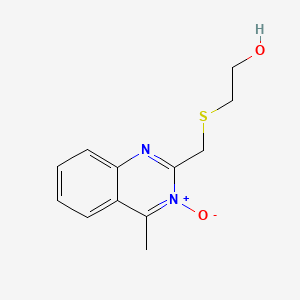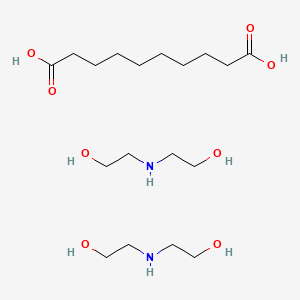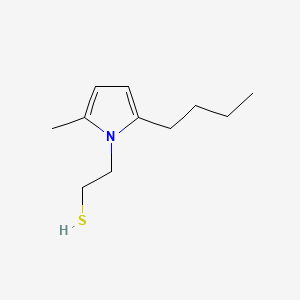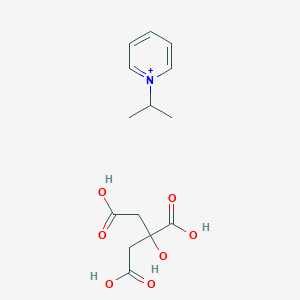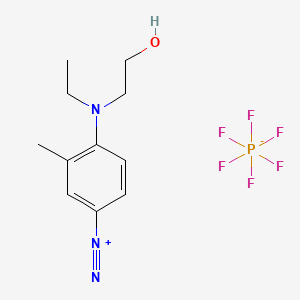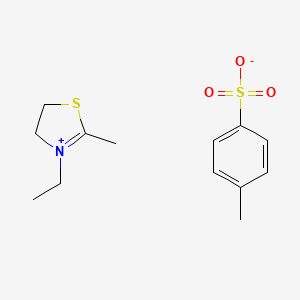
Xanthosine 5'-(trihydrogen diphosphate), trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthosine 5’-(trihydrogen diphosphate), trisodium salt: is a nucleotide derivative that plays a significant role in various biochemical processes. It is a compound with the molecular formula C10H11N4Na3O12P2 and a molecular weight of 510.13 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt typically involves the phosphorylation of xanthosine. One common method is the reaction of xanthosine with phosphorus oxychloride (POCl3) in the presence of a base, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium azide (NaN3) or thiol compounds can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthosine monophosphate derivatives, while substitution reactions can produce various nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving enzyme kinetics and nucleotide interactions .
Biology: In biological research, this compound is used to study nucleotide metabolism and its role in cellular processes. It is also utilized in experiments involving nucleic acid synthesis and repair .
Medicine: In the medical field, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is investigated for its potential therapeutic applications, including its role in antiviral and anticancer treatments .
Industry: Industrially, this compound is used in the production of nucleotide-based products and as a research tool in various biochemical assays .
Wirkmechanismus
The mechanism of action of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways . The molecular targets include enzymes such as IMP dehydrogenase and nucleoside diphosphate kinases , which play crucial roles in nucleotide synthesis and regulation .
Vergleich Mit ähnlichen Verbindungen
- Xanthosine 5’-monophosphate (XMP)
- Xanthosine 5’-triphosphate (XTP)
- Inosine 5’-monophosphate (IMP)
- Guanosine 5’-monophosphate (GMP)
Uniqueness: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its specific phosphate group configuration, which allows it to participate in distinct biochemical reactions compared to its monophosphate and triphosphate counterparts. Its trisodium salt form also enhances its solubility and stability in aqueous solutions, making it particularly useful in various experimental setups .
Eigenschaften
CAS-Nummer |
84215-50-9 |
|---|---|
Molekularformel |
C10H11N4Na3O12P2 |
Molekulargewicht |
510.13 g/mol |
IUPAC-Name |
trisodium;[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
InChI-Schlüssel |
YOOFNMTZQIXWCP-CYCLDIHTSA-K |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



